molecular formula C12H14N2O3 B14034653 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone CAS No. 2007915-56-0

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone

Katalognummer: B14034653
CAS-Nummer: 2007915-56-0
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: YVCNPGZBYYUGIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is characterized by a cyclohexenone ring substituted with a dimethoxypyrimidinyl group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves several steps. One common synthetic route includes the reaction of cyclohex-2-enone with 2,4-dimethoxypyrimidine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2007915-56-0

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

3-(2,4-dimethoxypyrimidin-5-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H14N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

YVCNPGZBYYUGIH-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1C2=CC(=O)CCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.